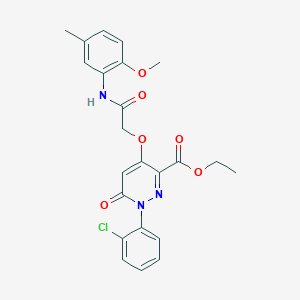

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(2-chlorophenyl)-4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound featuring a dihydropyridazine core substituted with a 2-chlorophenyl group, an ethoxy-linked amide moiety (attached to a 2-methoxy-5-methylphenyl ring), and an ester group. The compound’s complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., using SHELX software for structural refinement ), to confirm its conformation and stereochemistry.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O6/c1-4-32-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)33-13-20(28)25-16-11-14(2)9-10-18(16)31-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLVWNKLNLWWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of heterocyclic molecules with pyridazine or benzodiazepine cores. Below is a detailed comparison with two analogs:

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Core Heterocycle: The target compound features a 1,6-dihydropyridazine ring, which is partially unsaturated, compared to the fully saturated benzodiazepine core in the analog from . Dihydropyridazines are less common in pharmaceuticals but are explored for their electron-deficient properties, which enhance reactivity in drug design .

The amino pyrazole group in ’s compound provides nucleophilic sites for further functionalization, a feature absent in the target compound .

Safety and Handling :

- The benzodiazepine analog () has explicit safety protocols due to its hazardous nature, including skin/eye exposure management . The target compound’s safety profile remains uncharacterized but likely demands similar precautions given structural parallels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.